Tris(hexafluoroacetylacetonato)iron (III)
Description
Significance of β-Diketonate Ligands in Coordination Chemistry
β-diketonate ligands are a crucial class of organic compounds in coordination chemistry, known for their ability to form stable complexes with a vast range of metal ions across the periodic table. nih.govresearchgate.net These ligands are characterized by a β-dicarbonyl moiety that can be deprotonated to form a chelating anion, binding to a metal ion through two oxygen atoms. This chelation results in the formation of a stable six-membered ring, enhancing the thermodynamic stability of the resulting metal complex.
The versatility of β-diketonate ligands stems from the ease with which their steric and electronic properties can be modified. nih.gov By altering the substituents on the ligand backbone, chemists can fine-tune the properties of the metal complex, such as its solubility, volatility, and reactivity. researchgate.net Fluorinated β-diketones, like hexafluoroacetylacetonate, are particularly noteworthy. nih.gov The introduction of fluorine atoms can significantly increase the Lewis acidity of the metal center and the volatility of the complex, which are desirable properties for applications in catalysis and materials science. nih.gov The ability to form varied molecular architectures makes β-diketonate ligands fundamental building blocks in the development of functional materials, including catalysts and luminescent systems. nih.govresearchgate.net
Overview of Iron(III) Coordination Chemistry and Its Relevance
Iron is one of the most abundant elements on Earth and its coordination chemistry is extensive and vital. orientjchem.orgresearchgate.net The iron(III) ion (Fe³⁺) is a highly Lewis acidic metal center that plays a critical role in numerous chemical and biological processes. acs.orgbohrium.com In coordination chemistry, Fe(III) complexes are studied for their diverse geometries, magnetic properties, and redox activities. nih.govwikipedia.org High-spin Fe(III) complexes are of particular interest in the development of probes for magnetic resonance imaging (MRI). acs.orgbohrium.comnih.gov
The reactivity and stability of iron complexes are heavily influenced by the nature of the ligands coordinated to the metal center. orientjchem.orgresearchgate.net The selection of appropriate ligands allows for the fine-tuning of the complex's electronic structure and reactivity, which is essential for its application in areas such as catalysis. orientjchem.org Iron-based catalysts are attractive for industrial applications due to iron's low cost and low toxicity compared to rarer metals. orientjchem.orgresearchgate.net Tris(β-diketonato)iron(III) complexes, for example, have been investigated as catalysts or pre-catalysts in various organic transformations and as redox mediators in dye-sensitized solar cells. nih.govmdpi.comthieme-connect.de
Distinctive Features and Research Focus on Tris(hexafluoroacetylacetonato)iron(III)
Tris(hexafluoroacetylacetonato)iron(III), also known as Fe(hfac)₃, is an air-stable, crystalline solid that is soluble in nonpolar organic solvents. wikipedia.orgmyskinrecipes.com Its distinctive features are largely imparted by the hexafluoroacetylacetonate (hfac) ligands. The presence of the trifluoromethyl (CF₃) groups makes the complex highly volatile and thermally stable, which are crucial properties for its use in chemical vapor deposition (CVD). myskinrecipes.com In CVD processes, Fe(hfac)₃ serves as a precursor for depositing thin films of iron oxide, which have applications in magnetic storage devices and sensors. myskinrecipes.com
Recent research has revealed that Tris(hexafluoroacetylacetonato)iron(III) can exist in two different crystalline forms, known as polymorphs. nih.gov A low-temperature monoclinic form can be transformed into a high-temperature trigonal form through sublimation. nih.gov While these two forms can be distinguished by techniques like X-ray diffraction and differential scanning calorimetry, they share similar characteristics in color, volatility, and solubility. nih.gov This discovery is significant as polymorphism can influence the physical properties and reactivity of a compound.
The compound also functions as a catalyst in organic synthesis. myskinrecipes.com Its stability and efficiency make it suitable for catalyzing oxidation reactions and other organic transformations. myskinrecipes.com The combination of the reactive Fe(III) center and the robust, electron-withdrawing hfac ligands makes Tris(hexafluoroacetylacetonato)iron(III) a versatile and valuable compound in both materials science and synthetic chemistry. myskinrecipes.com
Physicochemical Properties of Tris(hexafluoroacetylacetonato)iron(III)
| Property | Value |
| CAS Number | 17786-67-3 myskinrecipes.comscbt.comlabproinc.com |
| Molecular Formula | C₁₅H₃F₁₈FeO₆ myskinrecipes.comscbt.com |
| Molecular Weight | 677.00 g/mol myskinrecipes.comscbt.com |
| Appearance | Orange to amber to dark red powder/crystal myskinrecipes.com |
| Melting Point | 52-54 °C myskinrecipes.comlabproinc.com |
| Purity | ≥95% myskinrecipes.comscbt.comlabproinc.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H3F18FeO6 |
|---|---|
Molecular Weight |
677.00 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;iron(3+) |
InChI |
InChI=1S/3C5HF6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
HTUXHQGOKNUJNV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Fe+3] |
Origin of Product |
United States |
Synthetic Methodologies for Tris Hexafluoroacetylacetonato Iron Iii
Established Synthetic Pathways for β-Diketonate Iron(III) Complexes
The synthesis of tris(β-diketonato)iron(III) complexes is well-established, with the most common method involving the reaction of an iron(III) salt with the corresponding β-diketone ligand. rsc.orgresearchgate.net These reactions are typically straightforward and yield the desired complex in high purity.
Reaction of Iron(III) Salts with Hexafluoroacetylacetone (B74370)
The primary and most direct route for synthesizing Tris(hexafluoroacetylacetonato)iron(III) involves the reaction of an iron(III) salt with hexafluoroacetylacetone (Hhfac). A common precursor is anhydrous iron(III) chloride, although iron(III) hydroxide (B78521) can also be utilized. rsc.orgyoutube.com The reaction is typically carried out in a suitable solvent, and the presence of a base may be required to deprotonate the Hhfac, facilitating coordination to the Fe(III) center.
The generalized reaction is as follows: FeX3 + 3 Hhfac → Fe(hfac)3 + 3 HX (where X is a halide or other counter-ion)
The resulting complex, Fe(hfac)3, is an orange to dark red crystalline powder. cymitquimica.com It is known for its solubility in many organic solvents and its use as a catalyst or catalyst precursor. researchgate.net
Recent research has revealed that Fe(hfac)3 can exist in two polymorphic modifications. nih.gov A low-temperature monoclinic form (P21/n) and a high-temperature trigonal form (P-3) have been identified. nih.gov The low-temperature polymorph can be converted to the high-temperature form through sublimation at 44 °C. nih.gov While these two forms can be distinguished by techniques such as X-ray diffraction and differential scanning calorimetry, they share similar characteristics in mass spectrometry and ATR spectroscopy. nih.gov
Comparative Analysis of Synthesis Routes for Tris(hexafluoroacetylacetonato)iron(III)
Different synthetic routes to Fe(hfac)3 offer various advantages and disadvantages, primarily related to reaction conditions, yield, and the crystalline form of the product.
| Synthesis Route | Precursors | Conditions | Advantages | Disadvantages |
| Direct reaction from Iron(III) Chloride | Iron(III) chloride, Hexafluoroacetylacetone | Anhydrous conditions, often with a non-coordinating solvent | High yield, straightforward procedure. | Requires handling of hygroscopic FeCl3. |
| Reaction from Iron(III) Hydroxide | Freshly precipitated Iron(III) hydroxide, Hexafluoroacetylacetone | Aqueous or alcoholic solvent, often heated | Avoids anhydrous conditions, can produce highly crystalline product. rsc.org | Requires an extra step to prepare the hydroxide precursor. youtube.com |
| Sublimation for Purification/Polymorph Control | Crude Fe(hfac)3 | Vacuum, controlled temperature (e.g., 44 °C) | Effective purification method, allows for isolation of specific polymorphs. nih.gov | Requires specialized equipment, may not be suitable for large-scale synthesis. |
The choice of synthetic route can be critical, especially when the final application depends on the crystalline phase of the material. The discovery of the two polymorphs of Fe(hfac)3 highlights the importance of thorough characterization of the synthesized product. nih.gov The existence of multiple polymorphs is suggested to be a common, yet often overlooked, phenomenon for other trivalent metal hexafluoroacetylacetonates as well. nih.gov
Advanced Synthesis Strategies for Tunable Properties
To expand the utility of iron β-diketonate complexes, advanced synthetic strategies are employed to create materials with tailored properties. These include the development of single-source precursors for material deposition and the synthesis of complexes with multiple types of ligands or iron in various oxidation states.
Development of Single-Source Precursors
Single-source precursors are compounds that contain all the necessary elements for the formation of a desired material in a single molecule. This approach offers better control over stoichiometry and can lead to lower decomposition temperatures.
Tris(β-diketonato)iron(III) complexes are valuable as single-source precursors, particularly in chemical vapor deposition (CVD) techniques for producing thin films. researchgate.net For example, heterocyclic dithiocarbamato-iron(III) complexes have been synthesized and used as single-source precursors for the deposition of iron sulfide (B99878) thin films via aerosol-assisted chemical vapor deposition (AACVD). rsc.org
In a different approach, heterometallic single-source precursors containing both lead and iron have been designed for the synthesis of Pb2Fe2O5, a potential multiferroic material. nih.gov By using a combination of hexafluoroacetylacetonate (hfac) and acetylacetonate (B107027) (acac) ligands, a discrete tetranuclear complex, Pb2Fe2(hfac)6(acac)2, was created. nih.gov This mixed-ligand strategy altered the connectivity within the molecular assembly, yielding a precursor soluble in non-coordinating solvents that retained its heterometallic structure in solution. nih.gov
Synthesis of Mixed-Ligand and Mixed-Valent Iron β-Diketonate Analogues
The properties of iron β-diketonate complexes can be finely tuned by introducing different ligands or by incorporating iron in multiple oxidation states within the same compound.
Mixed-Ligand Complexes: The synthesis of mixed-ligand complexes involves the coordination of more than one type of ligand to the central iron atom. This can lead to complexes with modified electronic properties, solubility, and reactivity. For instance, mixed-ligand complexes of various transition metals have been synthesized using amino acids and 8-hydroxyquinoline (B1678124) as primary and secondary ligands. researchgate.net While not specific to hfac, this principle is broadly applicable. A study on heterometallic precursors demonstrated the successful synthesis of a Pb2Fe2(hfac)6(acac)2 complex, showcasing the use of two different β-diketonate ligands to achieve a specific molecular structure and properties. nih.gov
Mixed-Valent Complexes: Mixed-valent complexes contain the same element in more than one oxidation state. These compounds are of interest for their unique electronic and magnetic properties. The synthesis of mixed-valent iron-containing metal-organic frameworks (MOFs) has been achieved by using a mixture of FeCl3 and FeCl2 as iron sources. rsc.org This method allowed for the controlled incorporation of Fe2+ into the Fe3+-based framework, with the amount of Fe2+ being tunable by adjusting the initial ratio of the iron salts. rsc.org Other research has focused on the synthesis of mixed-valent octanuclear iron defective hexacubanes and other complex polyhedral structures. nih.gov
Structural Elucidation and Polymorphism of Tris Hexafluoroacetylacetonato Iron Iii
Molecular and Crystal Structure Analysis
The molecular and crystal structure of Tris(hexafluoroacetylacetonato)iron(III) reveals intricate details about the coordination of the iron(III) ion and the spatial arrangement of the hexafluoroacetylacetonato ligands.
Distortions within the Octahedral Coordination Environment
While the coordination geometry is broadly described as octahedral, detailed crystallographic studies reveal slight distortions from ideal octahedral symmetry. These distortions are influenced by the nature of the chelating ligands and the packing forces within the crystal lattice. The O-Fe-O bond angles within the chelate rings are close to 90 degrees, while the angles between oxygen atoms of adjacent ligands deviate from the ideal 90 and 180 degrees, indicating a somewhat distorted octahedron. The extent of this distortion can be quantified by parameters such as the trigonal twist angle, which measures the deviation from a perfect octahedron towards a trigonal prism.
Comparative Structural Studies with Tris(acetylacetonato)iron(III) and Related Complexes
Below is a comparative table of selected bond lengths for a polymorph of Tris(acetylacetonato)iron(III).
| Compound | Fe-O Bond Lengths (Å) |
| Tris(acetylacetonato)iron(III) | 1.987 - 2.010 |
Note: Data is for a specific monoclinic polymorph of Tris(acetylacetonato)iron(III) and serves for general comparison.
Helical Chirality Considerations
The arrangement of the three bidentate ligands around the central iron atom in Tris(hexafluoroacetylacetonato)iron(III) results in a chiral structure. The complex can exist as two non-superimposable mirror images, known as enantiomers, which are designated as Δ (delta) and Λ (lambda). This type of chirality, arising from the propeller-like arrangement of the chelate rings, is termed helical chirality.
Polymorphic Modifications of Tris(hexafluoroacetylacetonato)iron(III)
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Tris(hexafluoroacetylacetonato)iron(III) has been shown to exhibit at least two distinct polymorphic modifications, which are stable at different temperatures. nih.gov
Identification of Low-Temperature and High-Temperature Phases
Recent research has identified and characterized two polymorphs of Tris(hexafluoroacetylacetonato)iron(III): a low-temperature phase and a high-temperature phase. nih.goviucr.org These phases can be distinguished by their different crystal structures, which have been determined by single-crystal X-ray diffraction. nih.goviucr.org The low-temperature form transforms into the high-temperature form upon heating. nih.gov
The key crystallographic data for these two phases are summarized in the table below.
| Property | Low-Temperature Phase (1-L) | High-Temperature Phase (1-H) |
| Crystal System | Monoclinic | Trigonal |
| Space Group | P2₁/n | P-3 |
Data sourced from a 2024 publication by Chang et al. in Acta Crystallographica Section C. nih.goviucr.org
The existence of these polymorphs highlights the complex solid-state chemistry of this iron compound and is an area of ongoing investigation, as similar behavior is suspected in other trivalent metal hexafluoroacetylacetonates. nih.gov
Mechanisms of Phase Transformation (e.g., Sublimation-Induced Transformations)
Recent research has brought to light the existence of at least two polymorphic modifications of Tris(hexafluoroacetylacetonato)iron(III), a low-temperature monoclinic form (1-L) and a high-temperature trigonal form (1-H). nih.gov A notable mechanism of phase transformation between these two forms is induced by sublimation.
Specifically, the low-temperature monoclinic polymorph (1-L) has been observed to convert to the high-temperature trigonal polymorph (1-H) upon sublimation at a temperature of 44 °C. nih.gov This transformation indicates that the trigonal form is the more thermodynamically stable phase at and above this temperature. The two distinct polymorphs can be clearly differentiated through various analytical techniques, including powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, and differential scanning calorimetry (DSC). nih.gov
While these analytical methods highlight the structural differences, other techniques such as direct analysis in real-time mass spectrometry (DART-MS) and attenuated total reflection (ATR) spectroscopy show similar characteristics for both forms. nih.gov This suggests that while the long-range crystalline order is different, the fundamental molecular unit remains the same. The physical properties of the two polymorphs, such as their color, volatility, and solubility, are also reported to be similar. nih.gov
The discovery of this sublimation-induced phase transformation is significant as it resolves long-standing questions regarding the consistent identification of this widely used starting reagent. nih.gov
Table 1: Polymorphic Forms of Tris(hexafluoroacetylacetonato)iron(III) and Phase Transformation
| Polymorph | Crystal System | Space Group | Transformation Condition |
|---|---|---|---|
| Low-Temperature (1-L) | Monoclinic | P21/n | Transforms to 1-H upon sublimation at 44 °C nih.gov |
| High-Temperature (1-H) | Trigonal | P-3 | - |
Influence of Crystal Packing Forces on Molecular Conformation
The existence of Tris(hexafluoroacetylacetonato)iron(III) in two distinct polymorphic forms, monoclinic and trigonal, inherently points to different three-dimensional arrangements of the molecules in the solid state. nih.gov These different crystal packing arrangements are governed by intermolecular forces, which can, in turn, influence the conformation of the individual molecules.
In the case of the two identified polymorphs of Tris(hexafluoroacetylacetonato)iron(III), the primary difference lies in their crystal lattice structures. The low-temperature form adopts a monoclinic P21/n space group, while the high-temperature form crystallizes in a trigonal P-3 space group. nih.gov While detailed comparative data on the bond lengths and angles of the Fe(hfac)₃ molecule within each specific polymorph is not extensively detailed in the primary literature, studies on analogous metal acetylacetonate (B107027) complexes have shown that even with different crystal packing, the variations in the core molecular geometry can be insignificant. For the related compound, tris(acetylacetonato)iron(III), a third polymorph was identified where the coordination sphere of the iron(III) atom was found to be that of a slightly distorted octahedron, with non-classical C—H⋯O hydrogen bonding influencing the arrangement of molecules in sheets. nih.govnih.govresearchgate.net
The different packing efficiencies and intermolecular interactions (such as van der Waals forces and potential weak hydrogen bonds involving the fluorine atoms) in the monoclinic versus the trigonal system are responsible for the observed polymorphism. However, the observation that the two forms of Tris(hexafluoroacetylacetonato)iron(III) share similar spectroscopic (DART-MS, ATR) and physical properties suggests that the influence of the crystal packing forces on the intramolecular geometry—the conformation of the individual complex molecule—is likely subtle. nih.gov The energy barrier to the phase transformation being a relatively mild sublimation process also supports the idea that the conformational changes in the molecule itself are not drastic.
Table 2: Crystal System Data for the Polymorphs of Tris(hexafluoroacetylacetonato)iron(III)
| Polymorph | Crystal System |
|---|---|
| Low-Temperature (1-L) | Monoclinic nih.gov |
| High-Temperature (1-H) | Trigonal nih.gov |
Isomerism in Fluoroacetylacetonato Iron(III) Complexes
Isomerism in octahedral tris-chelate complexes is a well-documented phenomenon, with facial (fac) and meridional (mer) isomers being the most common geometric isomers. This type of isomerism arises when the three bidentate ligands are unsymmetrical. In such cases, the three donor atoms of one type can be arranged on one face of the octahedron (facial) or in a plane bisecting the octahedron (meridional).
However, in the case of Tris(hexafluoroacetylacetonato)iron(III), the ligand, hexafluoroacetylacetonate (hfac), is a symmetrical bidentate ligand. The two coordinating oxygen atoms are chemically equivalent, and the two ends of the ligand backbone are identical (both are trifluoromethyl groups). Consequently, the interchange of the positions of the two coordinating oxygen atoms of any given ligand does not lead to a new isomeric form.
Therefore, Tris(hexafluoroacetylacetonato)iron(III) does not exhibit facial-meridional isomerism. The molecule possesses a three-fold axis of rotational symmetry, which is incompatible with the lower symmetry required for fac and mer isomers to be distinct. Any orientation of the three symmetrical hexafluoroacetylacetonate ligands around the iron(III) center is superimposable on another by rotation.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Tris(hexafluoroacetylacetonato)iron(III) |
Advanced Spectroscopic Characterization Techniques for Tris Hexafluoroacetylacetonato Iron Iii
X-ray Diffraction Methodologies
X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the solid-state structure of crystalline materials. For Tris(hexafluoroacetylacetonato)iron(III), both single-crystal and powder XRD methods provide critical, albeit different, types of structural information.
Single-Crystal X-ray Diffraction for Precise Structural Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. For Fe(hfac)₃, this technique has been instrumental in resolving its complex structural details, including the identification of different crystalline forms, or polymorphs.
Recent research has successfully identified and characterized two distinct polymorph modifications of Fe(hfac)₃. nih.gov These are a low-temperature form, designated 1-L , and a high-temperature form, 1-H . nih.gov SC-XRD analysis revealed that the 1-L polymorph crystallizes in the monoclinic P2₁/n space group, while the 1-H form adopts a trigonal P-3 space group. nih.gov The coordination sphere around the central iron(III) ion in such tris-chelated complexes is generally a slightly distorted octahedron. nih.govresearchgate.net The Fe(III) center is coordinated to the six oxygen atoms of the three bidentate hexafluoroacetylacetonate ligands. wikipedia.org
The detailed bond lengths, bond angles, and crystal packing information obtained from SC-XRD are crucial for understanding the physicochemical properties of the complex. For instance, in the related compound tris(acetylacetonato)iron(III), the Fe-O bond lengths are all similar, measuring around 2.00 Å, which is consistent with a high-spin Fe³⁺ core. wikipedia.orgup.ac.za
Table 1: Crystallographic Data for Fe(hfac)₃ Polymorphs from Single-Crystal XRD
| Parameter | Polymorph 1-L | Polymorph 1-H |
|---|---|---|
| Crystal System | Monoclinic | Trigonal |
| Space Group | P2₁/n | P-3 |
Data sourced from Chang et al. (2024). nih.gov
Powder X-ray Diffraction for Polymorph Distinction
While SC-XRD provides the complete structure from a perfect crystal, powder X-ray diffraction (PXRD) is an essential tool for analyzing bulk crystalline samples and is particularly effective for distinguishing between polymorphs. rigaku.com Since each polymorphic form has a unique crystal lattice, its PXRD pattern, which is a fingerprint of the crystal structure, will be distinct. rigaku.com
For Tris(hexafluoroacetylacetonato)iron(III), PXRD is a clear and effective method to differentiate between the low-temperature (1-L) and high-temperature (1-H) modifications. nih.goviucr.org The differing arrangements of the molecules in the monoclinic (1-L) and trigonal (1-H) lattices result in unique sets of diffraction peaks in terms of position (2θ angle) and relative intensity. This non-destructive technique is vital for quality control and for studying phase transitions, such as the observed transformation of the 1-L polymorph to the 1-H form upon sublimation at 44 °C. nih.goviucr.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the chemical bonds and symmetry of a molecule, providing valuable information on its structure and bonding characteristics.
Fourier Transform Infrared (FT-IR) and Attenuated Total Reflection (ATR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups and characterize the bonding within a molecule. In the context of Fe(hfac)₃, the infrared spectrum is dominated by the vibrations of the hexafluoroacetylacetonate ligand. Key vibrational bands include the C=O and C=C stretching modes of the chelate ring and the vibrations of the CF₃ groups.
Interestingly, while the two polymorphs of Fe(hfac)₃ are clearly distinct by XRD, they exhibit similar characteristics in their Attenuated Total Reflection (ATR) spectra, a variant of IR spectroscopy. nih.gov This suggests that the local molecular structure and vibrational modes of the individual Fe(hfac)₃ molecules are very similar in both crystalline forms, with the primary differences lying in the long-range crystal packing. For the related complex Fe(acac)₃, the characteristic C=O and C=C stretching bands are observed around 1573 cm⁻¹ and 1523 cm⁻¹, respectively. researchgate.net The Fe-O stretching vibrations typically appear in the lower frequency region of the spectrum, between 390 and 500 cm⁻¹. nih.gov
Table 2: Characteristic Infrared (IR) Bands for Metal Acetylacetonate (B107027) Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound |
|---|---|---|
| ν(C=O) / ν(C=C) | 1520 - 1580 | Fe(acac)₃ researchgate.net |
| Fe-O vibrations | 390 - 500 | Al(acac)₃ nih.gov |
Note: The exact positions for Fe(hfac)₃ may vary due to the electronic effects of the CF₃ groups.
Raman Spectroscopy for Vibrational Assignments
Raman spectroscopy provides information complementary to IR spectroscopy. Based on the polarizability changes during a vibration, it is particularly useful for studying the vibrations of non-polar bonds and the low-frequency modes involving the metal-ligand framework.
For Fe(hfac)₃, Raman spectroscopy can be used to assign vibrational modes, including the symmetric Fe-O stretching vibrations and various ligand-based deformations. rsc.org Analysis of related compounds provides insight into the expected spectral features. For instance, in lanthanide hexafluoroacetylacetonate complexes, La(hfac)₃, characteristic Raman peaks are observed that correspond to the ligand vibrations. researchgate.net In iron-containing complexes, Raman spectroscopy has been used to identify Fe-O stretching and Fe-C=O bending modes in the 400–650 cm⁻¹ region. nih.gov Detailed vibrational analysis, often supported by density functional theory (DFT) calculations, allows for a complete assignment of the observed Raman bands, helping to correlate spectral features with specific structural elements of the complex. nih.gov
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
For Fe(hfac)₃, recent studies using advanced ionization techniques have provided significant insights. Direct Analysis in Real-Time (DART) mass spectrometry shows that the two polymorphs (1-L and 1-H) yield similar mass spectra, reinforcing the observation from ATR spectroscopy that the individual molecules are structurally identical. nih.gov
Studies on similar lanthanide complexes, Ln(hfac)₃, using intense femtosecond laser pulses in a time-of-flight (TOF) mass spectrometry setup, have successfully identified the molecular parent ion and a variety of high-mass fragments. nih.govnih.gov This was a significant advancement, as previous studies with longer-duration lasers failed to detect fragments heavier than LnF₂⁺. nih.gov The observed fragmentation pathways for these metal(hfac)₃ complexes include processes such as ligand-metal charge transfer, elimination of a CF₃ group, and C-C bond rotation. nih.govnih.gov The ability to observe the parent molecular ion and its initial fragmentation products is crucial for confirming the compound's identity and understanding its gas-phase decomposition mechanisms.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Formula |
|---|---|
| Tris(hexafluoroacetylacetonato)iron(III) | Fe(hfac)₃ |
| Tris(acetylacetonato)iron(III) | Fe(acac)₃ |
| Tris(acetylacetonato)aluminum(III) | Al(acac)₃ |
Direct Analysis in Real-Time Mass Spectrometry (DART-MS)
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids and liquids with minimal to no sample preparation. nih.gov The process involves a heated stream of metastable gas, typically helium or nitrogen, which desorbs and ionizes analytes from a surface. nih.gov This soft ionization method typically results in mass spectra with prominent molecular ions or protonated/deprotonated molecules, simplifying spectral interpretation. nih.gov
In the context of Tris(hexafluoroacetylacetonato)iron(III), often abbreviated as Fe(hfacac)₃, DART-MS is a powerful tool for rapid identification. The technique's versatility has been demonstrated in the characterization of different polymorphs (different crystalline forms) of Fe(hfacac)₃. Studies have shown that while two polymorphic modifications of Fe(hfacac)₃ can be distinguished by techniques like X-ray diffraction and differential scanning calorimetry, they exhibit similar characteristics in DART-MS. This indicates that the core molecular structure is readily identified by this mass spectrometric method.
The ionization process in DART-MS for a compound like Fe(hfacac)₃ would likely involve the thermal desorption of the intact neutral complex, followed by gas-phase ionization. Competing ionization mechanisms can occur, potentially leading to the observation of both the molecular ion [Fe(hfacac)₃]⁺ and protonated species. nih.gov The minimal fragmentation observed with this soft ionization technique is advantageous for confirming the molecular weight of the complex.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique well-suited for the analysis of metal complexes, including Tris(hexafluoroacetylacetonato)iron(III). rsc.orgnih.gov ESI is a soft ionization method that generates ions from a solution, making it ideal for characterizing compounds that are soluble in organic solvents, a known property of Fe(hfacac)₃. researchgate.net The process typically produces multiply charged ions from large molecules and singly charged ions from smaller molecules, with minimal fragmentation. nih.gov
When analyzing metal-ligand complexes like Fe(hfacac)₃, ESI-MS can provide valuable information about the stoichiometry and stability of the complex in solution. nih.gov For iron(III) complexes, the formulation is often observed as [M-2H + Fe(III)]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding structural information. nih.gov In the case of Fe(hfacac)₃, fragmentation would likely involve the sequential loss of the hexafluoroacetylacetonate ligands.
It is important to note that the composition of the mobile phase and the instrumental setup can influence the observed ions. For instance, the presence of acids like trifluoroacetic acid in the mobile phase has been shown to lead to the formation of iron-containing cluster ions, which can interfere with the analysis. scispace.com Similarly, interactions with stainless steel components of the mass spectrometer can introduce extraneous iron ions into the spectra. scispace.com
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of transition metal complexes like Tris(hexafluoroacetylacetonato)iron(III). The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. researchgate.net For Fe(hfacac)₃, the electronic spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands and intra-ligand (π-π*) transitions. mdpi.com
The UV-Vis spectrum of tris(β-diketonato)iron(III) complexes, a class to which Fe(hfacac)₃ belongs, typically displays strong absorption bands in the range of 270–380 nm. researchgate.netmdpi.com For the closely related compound, tris(acetylacetonato)iron(III) or Fe(acac)₃, a strong band is observed around 270 nm, with smaller bands at approximately 355 nm and a shoulder at 440 nm. mdpi.comresearchgate.net The substitution of methyl groups in the acetylacetonate ligand with trifluoromethyl (CF₃) groups, as in the hexafluoroacetylacetonate ligand, influences the electronic properties and thus the absorption spectrum.
The intense bands in the UV region are generally assigned to π-π* transitions within the acetylacetonate ligand and LMCT transitions from the ligand-based orbitals to the metal-based d-orbitals. mdpi.com The weaker d-d transitions, which are formally forbidden by the Laporte selection rule, are often obscured by these more intense charge transfer bands.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Assignment |
|---|---|---|---|
| Tris(acetylacetonato)iron(III) | Acetonitrile | 270, 355, 440 (shoulder) | π-π* and LMCT |
| Tris(trifluoroacetylacetonato)iron(III) | Not Specified | 271, 360, 450 (shoulder) | π-π* and LMCT |
Spectroelectrochemical (SEC) Studies
Spectroelectrochemistry (SEC) combines electrochemical methods with spectroscopy to study the spectral changes that occur in a molecule as its oxidation state is altered. For Tris(hexafluoroacetylacetonato)iron(III), SEC is used to monitor the changes in the UV-Vis spectrum as the Fe(III) center is electrochemically reduced to Fe(II). mdpi.com
Upon the one-electron reduction of tris(β-diketonato)iron(III) complexes, significant changes are observed in their electronic absorption spectra. mdpi.com For instance, in the case of Fe(acac)₃, the reduction to [Fe(acac)₃]⁻ leads to a decrease in the intensity of the bands at 270 nm and 440 nm, while the band at 355 nm increases in intensity. mdpi.com Additionally, new shoulders may appear, and the existing bands can undergo a redshift. mdpi.com The presence of isosbestic points, where the absorbance remains constant throughout the electrochemical transformation, indicates a clean conversion from one species to another. mdpi.com
These spectral changes upon reduction are consistent with the alteration of the electronic structure of the complex. The disappearance or decrease in intensity of the LMCT bands is expected as the Fe(III) center is reduced, making charge transfer from the ligand less favorable. The changes in the spectra provide insight into the molecular orbitals involved in the electronic transitions and how they are affected by the change in the metal's oxidation state. mdpi.com
| Species | Observed Spectral Changes Upon Reduction | Isosbestic Points (nm) |
|---|---|---|
| [Fe(acac)₃] | Decrease in intensity at 270 nm and 440 nm; Increase in intensity at 355 nm | 295, 390 |
Surface-Sensitive Spectroscopies for Film Characterization
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When characterizing thin films prepared using Tris(hexafluoroacetylacetonato)iron(III) as a precursor, XPS is invaluable for confirming the presence of iron, oxygen, carbon, and fluorine on the surface and for determining the oxidation state of the iron.
In the XPS analysis of iron-containing films, the Fe 2p region is of particular interest. The Fe 2p spectrum for an Fe(III) species typically shows a main Fe 2p₃/₂ peak and a corresponding Fe 2p₁/₂ peak, separated by a spin-orbit splitting of approximately 13 eV. nih.gov The Fe 2p₃/₂ peak for Fe³⁺ is often observed around 710-711 eV and is accompanied by a characteristic satellite peak at a higher binding energy (around 719 eV). nih.gov The presence and position of these satellite peaks can help distinguish between Fe²⁺ and Fe³⁺ oxidation states.
For thin films deposited from an Fe(hfacac)₃ precursor, XPS would also be used to analyze the C 1s and F 1s regions to understand the ligand chemistry and potential residual carbon or fluorine contamination in the film. The O 1s spectrum provides information about the metal-oxygen bonding environment. Deconvolution of these peaks can reveal different chemical environments of the elements on the surface. For example, in iron oxide films, the O 1s peak can be deconvoluted into components corresponding to lattice oxygen and hydroxyl groups.
| Element | Core Level | Typical Binding Energy (eV) for Fe(III) Species |
|---|---|---|
| Iron | Fe 2p₃/₂ | ~711 |
| Iron | Fe 2p₁/₂ | ~724 |
| Oxygen | O 1s | ~530 (Lattice), ~531.5 (Hydroxyl) |
| Carbon | C 1s | ~285 (Adventitious Carbon), Higher energies for C-O and C-F bonds |
| Fluorine | F 1s | ~688-689 |
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that provides valuable information about the electronic structure of molecules in the gas phase or on solid surfaces. pradeepresearch.orgthermofisher.com The method utilizes a high-energy monochromatic photon source, typically a helium discharge lamp emitting He(I) (21.22 eV) or He(II) (40.8 eV) radiation, to ionize the sample by ejecting valence electrons. thermofisher.com By measuring the kinetic energy of these photoemitted electrons, a spectrum is generated that plots the number of electrons versus their binding energy. pradeepresearch.org
The resulting spectrum reveals a series of bands corresponding to the molecular orbitals of the compound. According to Koopmans' theorem, the binding energies of the emitted electrons can be approximated to the negative of the orbital energies of the occupied molecular orbitals. pradeepresearch.org This allows for the experimental determination of the valence electronic structure.
In the context of tris(hexafluoroacetylacetonato)iron(III), UPS can be employed to probe the electronic energy levels of the highest occupied molecular orbitals (HOMOs), which are crucial for understanding its chemical reactivity and photochemistry. Studies on the gas-phase He(I) ultraviolet photoelectron spectrum of Fe(hfa)3 have been conducted, with interpretations focusing on the low-ionization-energy bands which are associated with the metal and ligand orbitals. uchicago.edu Analysis of the UPS spectrum helps in assigning the character of the molecular orbitals, distinguishing between those that are predominantly metal-based (from the iron d-orbitals) and those that are ligand-based (from the hexafluoroacetylacetonato ligands). This differentiation is vital for understanding the nature of the metal-ligand bonding within the complex.
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for the determination of the elemental composition of a microscopic area of the sample. The technique relies on the fundamental principle that each element possesses a unique atomic structure, which in turn generates a characteristic set of X-ray peaks in its emission spectrum. wikipedia.org
The process involves bombarding the sample with a high-energy beam of electrons, which excites electrons in the inner shells of the atoms within the sample, causing their ejection and creating electron holes. Electrons from higher energy shells then transition to fill these holes, and the excess energy is released in the form of an X-ray photon. The energy of this emitted X-ray is characteristic of the element from which it originated. wikipedia.org An EDX detector measures the energy and intensity of these emitted X-rays, producing a spectrum that displays peaks corresponding to the elements present in the sample. houstonem.com
For tris(hexafluoroacetylacetonato)iron(III), EDX analysis serves as a straightforward method to confirm its elemental composition. By focusing the electron beam on a sample of the complex, the resulting EDX spectrum would exhibit characteristic X-ray emission lines for iron (Fe), oxygen (O), fluorine (F), and carbon (C). The relative intensities of these peaks can provide a semi-quantitative analysis of the elemental ratios, verifying the stoichiometry of the compound. This is particularly useful in confirming the purity of synthesized batches or in analyzing thin films and nanostructures incorporating the Fe(hfac)3 complex. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost monolayers of a material. nih.gov The technique operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺, Bi⁺, or cluster ions). This primary ion impact induces a collision cascade, leading to the sputtering of secondary particles, a fraction of which are ionized. nih.govrsc.org
These secondary ions are then accelerated into a time-of-flight mass analyzer, where they travel through a field-free drift tube. Ions with the same kinetic energy but different masses will have different velocities, and thus will reach the detector at different times. The flight time is directly proportional to the square root of the mass-to-charge ratio (m/z), allowing for the generation of a high-resolution mass spectrum. researchgate.net ToF-SIMS can be used to obtain surface spectra, create chemical maps of the surface, and perform depth profiles to analyze the composition as a function of depth. unam.mx
In the characterization of tris(hexafluoroacetylacetonato)iron(III), ToF-SIMS offers unique capabilities. It can be used to analyze the surface of thin films or materials functionalized with the complex, providing information on the molecular integrity and orientation of the compound on the surface. The high mass resolution allows for the identification of the parent molecular ion as well as characteristic fragment ions. rsc.org The fragmentation pattern can serve as a fingerprint for the compound and provide insights into its structure and bonding. For organometallic compounds like Fe(hfac)3, ToF-SIMS can be particularly useful in studying surface reactions, degradation pathways, and the interactions of the complex with different substrates. elsevierpure.comacs.org
Magnetic Resonance Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying transition metal complexes such as tris(hexafluoroacetylacetonato)iron(III). The iron(III) center in this complex has a d⁵ electron configuration and exists in a high-spin state (S = 5/2), making it EPR active. unam.mx
The EPR spectrum of a high-spin Fe(III) complex is influenced by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which arise from the interaction of the electron spin with the ligand field. unam.mxresearchgate.net The appearance of the spectrum is highly dependent on the symmetry of the coordination environment around the iron ion. For complexes with axial symmetry (E/D ≈ 0), characteristic signals are often observed around g ≈ 6 and g ≈ 2. researchgate.net For complexes with a more rhombic distortion (E/D ≈ 1/3), a prominent and sharp signal is typically seen around g ≈ 4.3. researchgate.netresearchgate.net
The EPR spectrum of tris(hexafluoroacetylacetonato)iron(III) is expected to be complex due to its high-spin nature. The interpretation of the spectrum allows for the determination of the g-factor and ZFS parameters, which provide detailed information about the electronic structure and the symmetry of the ligand field around the Fe(III) ion. unam.mxwpmucdn.com Low-temperature measurements, often at liquid nitrogen (77 K) or liquid helium (4 K) temperatures, are typically required to observe well-resolved spectra due to the minimization of spin-lattice relaxation effects. researchgate.net The analysis of the EPR spectrum can confirm the high-spin state of the iron center and provide insights into the geometric and electronic structure of the complex. researchgate.netnih.gov
| Parameter | Typical Value/Range | Information Gained |
|---|---|---|
| g-value | ~2.0 to ~9.0 | Electronic environment and symmetry of the metal center. |
| D (axial ZFS) | Variable | Magnitude of the axial distortion from cubic symmetry. |
| E (rhombic ZFS) | Variable | Magnitude of the rhombic distortion from axial symmetry. |
| E/D ratio | 0 to 1/3 | Describes the degree of rhombicity in the ligand field. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. While ¹H and ¹³C NMR are standard techniques, ¹⁹F NMR is particularly informative for fluorinated compounds like tris(hexafluoroacetylacetonato)iron(III). The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. nih.gov
The presence of the paramagnetic Fe(III) center in tris(hexafluoroacetylacetonato)iron(III) has a profound effect on the NMR spectrum. The unpaired electrons of the iron ion cause large shifts in the resonance frequencies of nearby nuclei, known as paramagnetic or isotropic shifts. psu.edursc.org These shifts can be several tens or even hundreds of ppm away from the typical diamagnetic region.
In the ¹⁹F NMR spectrum of tris(hexafluoroacetylacetonato)iron(III), the trifluoromethyl (CF₃) groups of the hexafluoroacetylacetonato ligands exhibit a significant paramagnetic shift. psu.edursc.org The magnitude and direction of this shift are sensitive to the spin state of the iron, the geometry of the complex, and the nature of the metal-ligand interactions. nih.gov Analysis of the ¹⁹F NMR spectrum can therefore provide valuable insights into the electronic and magnetic properties of the complex in solution. The chemical shift of the CF₃ groups serves as a sensitive probe of the local electronic environment. acs.org
| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|
| Diamagnetic Fluoroalkanes | -50 to -70 |
| Paramagnetic High-Spin Fe(III) Porphyrins with CF₃ groups | ~10 to ~13 |
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and coordination environment of the iron nucleus. The technique is based on the resonant absorption of gamma rays by ⁵⁷Fe nuclei. mdpi.com
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). mdpi.com The isomer shift is a measure of the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron. High-spin Fe(III) complexes typically exhibit isomer shifts in the range of +0.2 to +0.5 mm/s relative to α-iron at room temperature. mdpi.com
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I = 3/2 excited state) with a non-spherical electric field gradient (EFG) at the nucleus. mdpi.com For high-spin Fe(III) (d⁵), the d-orbitals are half-filled, resulting in a spherically symmetric electron distribution. Consequently, the contribution to the EFG from the valence electrons is zero, and any observed quadrupole splitting is due to the asymmetry of the ligand field. Tris(hexafluoroacetylacetonato)iron(III), having a pseudo-octahedral geometry, will exhibit a quadrupole splitting that reflects the distortion from a perfect cubic symmetry. rsc.orgresearchgate.net
Mössbauer spectroscopy is therefore an invaluable tool for confirming that the iron in tris(hexafluoroacetylacetonato)iron(III) is in the +3 oxidation state and in a high-spin configuration. The measured isomer shift and quadrupole splitting values provide a spectroscopic fingerprint of the complex. nih.govmdpi.comresearchgate.netresearchgate.net
| Parameter | Typical Range (mm/s vs. α-Fe) | Information Gained |
|---|---|---|
| Isomer Shift (δ) | +0.2 to +0.5 | Confirms Fe(III) oxidation state. |
| Quadrupole Splitting (ΔEQ) | Variable (often small for high-spin Fe(III)) | Indicates the degree of distortion from cubic symmetry in the ligand field. |
Electronic Structure and Redox Chemistry of Tris Hexafluoroacetylacetonato Iron Iii
Electronic Configuration and Spin State Determination
The central metal ion in Tris(hexafluoroacetylacetonato)iron(III) is iron in the +3 oxidation state (Fe³⁺). An uncharged iron atom has the electron configuration [Ar] 3d⁶ 4s². To form the Fe³⁺ ion, it loses the two 4s electrons first, followed by one 3d electron, resulting in an outer electron configuration of 3d⁵. youtube.com
In the Fe(hfac)₃ complex, the iron(III) ion is octahedrally coordinated by the six oxygen atoms from the three bidentate hexafluoroacetylacetonate ligands. In this octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. For a d⁵ ion like Fe³⁺, two possible spin states exist:
Low-spin (S = 1/2): The five d-electrons would all occupy the lower t₂g orbitals, resulting in the configuration t₂g⁵ e_g⁰.
High-spin (S = 5/2): The electrons would occupy the orbitals to maximize spin multiplicity, leading to the configuration t₂g³ e_g². arxiv.org
The actual spin state is determined by the strength of the ligand field. The hexafluoroacetylacetonate ligand, like its non-fluorinated analog acetylacetonate (B107027), is considered a weak-field ligand. stackexchange.com This results in a small energy gap between the t₂g and e_g orbitals. Consequently, it is energetically more favorable for the electrons to occupy the higher-energy e_g orbitals than to pair up in the t₂g orbitals. Therefore, Tris(hexafluoroacetylacetonato)iron(III) is a high-spin complex. stackexchange.comwikipedia.org This high-spin d⁵ configuration, with five unpaired electrons, makes the complex paramagnetic. researchgate.net
Studies using He(I) photoelectron spectroscopy on first-row transition metal tris(hexafluoroacetylacetonato) complexes have provided insight into the relative orbital energies. researchgate.net These studies indicate that in this series of complexes, spin can be delocalized to the ligand through both metal-to-ligand and ligand-to-metal charge-transfer processes. researchgate.net
Electrochemical Properties and Fe(III)/Fe(II) Redox Couple
The electrochemistry of Fe(hfac)₃ is dominated by a single, one-electron redox process centered on the iron atom. mdpi.com This process involves the reversible reduction of the Fe(III) center to Fe(II), as shown in the following reaction:
[Fe³⁺(hfac)₃] + e⁻ ⇌ [Fe²⁺(hfac)₃]⁻
This Fe(III)/Fe(II) redox couple is electrochemically and chemically reversible. mdpi.com The formal reduction potential (E½) for this couple is a key electrochemical parameter. The use of the [Fe(acac)₃]⁰/¹⁻ redox couple, a related complex, in p-type dye-sensitized solar cells (DSSCs) has achieved significant energy conversion efficiencies, highlighting the electrochemical viability of these types of iron complexes. researchgate.netmonash.edu While many stable iron(III) siderophore complexes have very negative reduction potentials that make reduction difficult under physiological conditions, the ligand environment in Fe(hfac)₃ significantly alters this property. nih.gov
The table below presents the electrochemical data for Fe(hfac)₃ and related complexes, demonstrating the influence of the ligand substituents on the reduction potential.
| Complex | Substituents (R, R') | E1/2 (V vs. Fc/Fc+) in CH2Cl2 |
|---|---|---|
| [Fe(acac)3] | CH3, CH3 | -0.690 |
| [Fe(tfac)3] | CH3, CF3 | -0.347 |
| [Fe(hfac)3] | CF3, CF3 | -0.019 |
Data sourced from a 2015 study on the electrochemical behavior of Tris(β-diketonato)iron(III) complexes. mdpi.com
Influence of Ligand Electronic Effects on Redox Potentials and Spectroscopic Behavior
The electronic properties of the β-diketonate ligand have a profound impact on the redox potential and spectroscopic characteristics of the iron complex. The hexafluoroacetylacetonate (hfac) ligand is distinguished from its common analog, acetylacetonate (acac), by the replacement of methyl (–CH₃) groups with trifluoromethyl (–CF₃) groups.
The –CF₃ group is strongly electron-withdrawing. This has two major consequences:
Redox Potential: The electron-withdrawing nature of the six –CF₃ groups in Fe(hfac)₃ pulls electron density away from the oxygen atoms of the ligand and, consequently, from the Fe(III) center. This makes the iron center more electron-deficient and thus a stronger Lewis acid. As a result, the Fe(III) center is more easily reduced to Fe(II). This is reflected in a significantly more positive (or less negative) reduction potential compared to complexes with electron-donating or less electron-withdrawing groups. As shown in the data table above, the reduction potential becomes progressively more positive as methyl groups are replaced by trifluoromethyl groups: [Fe(acac)₃] (–0.690 V) → [Fe(tfac)₃] (–0.347 V) → [Fe(hfac)₃] (–0.019 V). mdpi.com This trend clearly demonstrates that the reduction potential can be systematically tuned by the electronic effects of the ligand substituents. mdpi.comthaiscience.infomdpi.com
Spectroscopic Behavior: The ligand's electronic effects also alter the complex's UV-Vis absorption spectrum. The spectra of these complexes are characterized by intense bands in the UV and visible regions, which are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com Changes in the ligand's substituent groups modify the energy of the ligand's molecular orbitals. Spectroelectrochemical studies, which monitor the UV-Vis spectrum during electrochemical reduction, show distinct changes as Fe(III) is converted to Fe(II). For example, upon reduction, the characteristic LMCT bands of the Fe(III) complex decrease in intensity, while new bands corresponding to the Fe(II) species appear, often with clear isobestic points that indicate a clean, reversible conversion. mdpi.com
Magnetic Properties and Advanced Phenomena in Tris Hexafluoroacetylacetonato Iron Iii
Investigation of Molecular Magnetism and Single-Molecule Magnet (SMM) Behavior
The field of molecular magnetism investigates materials in which the magnetic properties arise from individual molecules. A particularly fascinating class of these materials is the single-molecule magnet (SMM). SMMs are individual molecules that can function as tiny, nanoscale magnets, exhibiting slow relaxation of magnetization and magnetic hysteresis at low temperatures, a property that originates at the molecular level. rsc.orgufl.edu The key ingredients for a molecule to behave as an SMM are a high-spin ground state (S) and a significant, easy-axis magnetic anisotropy (a negative value for the axial zero-field splitting parameter, D).
Iron(III) complexes are frequently studied for their potential SMM properties. rsc.org Both polynuclear iron(III) oxo clusters and mononuclear iron(III) complexes have been shown to exhibit SMM behavior. rsc.orgdtu.dk For instance, a star-shaped tetranuclear iron(III) complex, [Fe(III)[Fe(III)(L1)2]3], has been identified as an SMM with a high-spin ground state of S = 10/2 and a blocking temperature of approximately 1.2 K. nih.govcapes.gov.br Another mononuclear Fe(III) complex featuring a pincer-type ligand was found to be an SMM that also displays a rare spin-crossover (SCO) from S = 3/2 to S = 5/2. dtu.dk
Despite the extensive research into iron(III)-based SMMs, there are no definitive reports in the surveyed literature confirming that tris(hexafluoroacetylacetonato)iron(III) itself exhibits single-molecule magnet behavior. While it possesses the requisite high-spin (S = 5/2) ground state, its magnetic anisotropy has not been characterized as being sufficient to induce the slow magnetic relaxation characteristic of an SMM.
Magnetic Anisotropy Studies
Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In a molecular complex, it means that the molecule's magnetic moment has a preferred orientation in space. This property is quantified by the zero-field splitting (ZFS) parameters.
The iron(III) ion in Fe(hfac)3 has a d5 electronic configuration. In a perfectly octahedral ligand field, the five d-electrons are distributed with one electron in each of the five d-orbitals, resulting in a high-spin state (S = 5/2). This leads to a 6A1g ground state, which is spherically symmetric and, to a first approximation, should not exhibit magnetic anisotropy.
However, magnetic anisotropy can arise through second-order effects. The primary mechanism is the spin-orbit coupling, which mixes the 6A1g ground state with higher-lying excited states (such as the 4T1g state). This mixing lifts the degeneracy of the six spin sublevels (MS = ±5/2, ±3/2, ±1/2) even in the absence of an external magnetic field, an effect known as zero-field splitting (ZFS). ias.ac.in The extent of this splitting, and thus the magnitude of the magnetic anisotropy, is highly sensitive to any distortions from perfect octahedral symmetry in the coordination environment of the Fe(III) ion.
The phenomenon of zero-field splitting is described by the spin Hamiltonian, often simplified for an S = 5/2 system as:
H = D[S_z^2 - S(S+1)/3] + E(S_x^2 - S_y^2)
Here, D is the axial ZFS parameter, which describes the splitting along the principal magnetic axis, and E is the rhombic ZFS parameter, which accounts for distortions in the plane perpendicular to the principal axis. unam.mx The E/D ratio (rhombicity) indicates the degree of deviation from axial symmetry, with a value of 0 for a purely axial system and 1/3 for a completely rhombic system.
These parameters are crucial as they define the energy barrier (Ueff) to magnetization reversal in SMMs. They are typically determined experimentally using techniques like high-frequency electron paramagnetic resonance (HFEPR) spectroscopy, which can directly probe the transitions between the split spin sublevels. rsc.orgnationalmaglab.orgnih.gov
While the specific ZFS parameters for Fe(hfac)3 are not available in the reviewed literature, studies on other high-spin Fe(III) complexes provide context for the expected values. For example, multi-frequency EPR studies on the octahedral complex Fe(DMSO)63 determined its ZFS parameters to be D = +0.1730 cm⁻¹ and E = 0.00 cm⁻¹ at 290 K, indicating an easy-plane anisotropy. rsc.orgnationalmaglab.org
| Complex | Spin State (S) | D (cm⁻¹) | E/D | Technique | Reference |
|---|---|---|---|---|---|
| Fe(DMSO)₆₃ (at 290 K) | 5/2 | +0.1730 | 0.00 | HFEPR | rsc.orgnationalmaglab.org |
| Fe(DMSO)₆₃ (at 5 K) | 5/2 | +0.1970 | 0.086 | HFEPR | rsc.orgnationalmaglab.org |
| Fe³⁺ in Horseradish Peroxidase | 5/2 | ~10 | - | Relaxation Data | illinois.edu |
The arrangement of ligands around the central metal ion creates an electrostatic field known as the crystal field (or ligand field). aps.org The symmetry and strength of this field directly influence the splitting of the d-orbitals and, consequently, the magnetic anisotropy. nih.gov For Fe(hfac)3, the six oxygen atoms from the three bidentate hexafluoroacetylacetonato ligands create a pseudo-octahedral coordination environment around the Fe(III) ion.
Any deviation from perfect octahedral symmetry will result in a non-zero ZFS and thus magnetic anisotropy. A crucial recent finding is that Fe(hfac)3 can crystallize in at least two different polymorphs: a low-temperature monoclinic (P21/n) form and a high-temperature trigonal (P-3) form.
The different space groups and resulting molecular packing of these polymorphs imply distinct local coordination geometries for the Fe(III) ions. The trigonal structure possesses a higher degree of symmetry than the monoclinic structure. These differences in the crystal field, specifically the distortions from ideal octahedral geometry, would be expected to lead to different ZFS parameters (D and E) for each polymorph. Therefore, the magnetic anisotropy of a given sample of Fe(hfac)3 would be dependent on its specific crystalline form.
Photomagnetic Properties and Spin-Crossover Phenomena
Photomagnetism refers to the ability to change the magnetic properties of a material through irradiation with light. This often involves a spin-crossover (SCO) event, where the spin state of the metal center is switched, for example, from a low-spin (LS) state to a high-spin (HS) state. Iron(III) compounds, with their d5 configuration, can potentially exist in a high-spin (S=5/2) or a low-spin (S=1/2) state depending on the strength of the ligand field. wikipedia.org
A prominent photomagnetic phenomenon is Light-Induced Excited Spin-State Trapping (LIESST). rsc.org In this process, a complex in its stable low-spin state at low temperature is irradiated with light of a specific wavelength. This excites the molecule to a higher energy state, which can then relax into a metastable high-spin state. wikipedia.orgrsc.org This high-spin state remains "trapped" for a significant period at low temperatures, effectively switching the magnetism of the material on. The system can often be returned to the low-spin state by irradiation with a different wavelength of light or by heating above a characteristic relaxation temperature, T(LIESST). ias.ac.inrsc.org
The LIESST effect is well-documented for iron(II) complexes. However, it is considerably rarer for iron(III) compounds. researchgate.net While some Fe(III) complexes exhibiting SCO and LIESST have been reported, there is currently no evidence in the scientific literature to suggest that tris(hexafluoroacetylacetonato)iron(III) undergoes spin-crossover or exhibits the LIESST effect. wikipedia.orgresearchgate.net The hexafluoroacetylacetonate ligand typically creates a ligand field that is not near the crossover point, strongly favoring the high-spin S = 5/2 state across all accessible temperatures.
Opto-Magnetic Switching and Multifunctionality in Related Systems
The quest for materials with tunable physical properties has led to significant research into molecular systems that exhibit switching between different states in response to external stimuli such as light. Opto-magnetic switching, a phenomenon where light irradiation induces a change in the magnetic properties of a material, is a key feature for potential applications in data storage and molecular electronics. nih.govresearchgate.net This behavior is often found in multifunctional materials, where multiple physical properties, such as magnetism and photo-responsiveness, coexist. While Tris(hexafluoroacetylacetonato)iron(III) itself is a valuable precursor and model compound, the principles of opto-magnetic switching and multifunctionality are prominently demonstrated in related iron(III) coordination complexes.
A significant area of research involves the creation of hybrid materials that couple different functional molecular units to achieve novel properties. One successful strategy has been the integration of spin-crossover (SCO) iron(III) complexes into extended magnetic lattices. bohrium.comresearchgate.net SCO complexes are capable of switching between a low-spin (LS) and a high-spin (HS) state when subjected to external stimuli like temperature, pressure, or light irradiation. nih.govresearchgate.net This transition brings about a change in the magnetic moment of the complex.
Hybrid Magnets with Coexistent Spin-Crossover and Magnetic Ordering
The key findings from the research on these hybrid magnets include:
The coexistence of ferromagnetic ordering at low temperatures (around 5.6 K) and a thermal spin-crossover of the Fe(III) complex at higher temperatures. acs.org
The observation of the LIESST effect, where irradiation with light at low temperatures can switch the Fe(III) centers from their stable LS state to a metastable HS state. researchgate.net
The relaxation temperature (T({\text{LIESST}})), at which the metastable HS state relaxes back to the LS state, was found to be inversely proportional to the thermal spin-crossover temperature (T({1/2})). acs.org
A crucial discovery was that a cooperative spin-crossover is not a prerequisite for observing the LIESST effect in these Fe(III) compounds. researchgate.net This was confirmed through studies on a magnetically diluted analogue. acs.org
The properties of these related systems are summarized in the table below.
| Compound | Magnetic Ordering T({\text{c}}) (K) | Spin-Crossover T({1/2}) (K) | LIESST Relaxation T({\text{LIESST}}) (K) |
| [Fe(sal2-trien)][MnCr(ox)(_3)]·CHCl(_3) | 5.6 | 335 | 35 |
| [Fe(sal2-trien)][MnCr(ox)(_3)]·CHBr(_3) | 5.6 | 270 | 42 |
| [Fe(sal2-trien)][MnCr(ox)(_3)]·CH(_2)Br(_2) | 5.6 | 210 | 47 |
Photo-Induced Magnetism and Bidirectional Switching
Another sophisticated example of opto-magnetic control is seen in the iron(III) spin-crossover complex [Fe(qsal-I)(_2)]NO(_3)·2MeOH. nih.gov This system demonstrates bidirectional photoswitchability. At low temperatures (10 K), the material exists in a mixed high-spin/low-spin ([HS-LS]) state. Irradiation with 980 nm light converts it to a pure high-spin [HS] phase, while subsequent irradiation at 660 nm switches it to a pure low-spin [LS] phase. nih.gov This represents a re-entrant photoinduced phase transition and is the first example of bidirectional photoswitchability from a [HS-LS] state in an iron(III) SCO material, offering more complex control over the magnetic state. nih.gov
These examples in related systems underscore the vast potential for creating advanced functional materials based on the magnetic and optical properties of iron(III) complexes. The principles of ligand design and the creation of hybrid structures are central to tuning these properties, paving the way for the development of molecular-level devices for information processing and storage. nih.govrsc.org
Applications of Tris Hexafluoroacetylacetonato Iron Iii in Materials Science and Catalysis
Precursor in Chemical Vapor Deposition (CVD) and Related Film Growth Techniques
Tris(hexafluoroacetylacetonato)iron(III), often abbreviated as Fe(hfac)3, is a prominent precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and related techniques for growing thin films. The fluorinated acetylacetonate (B107027) ligands enhance the volatility and thermal stability of the complex, making it suitable for generating a vapor phase that can be transported to a heated substrate for film deposition. semanticscholar.org
Fabrication of Iron Oxide Thin Films for Magnetic Storage and Sensor Devices
The deposition of iron oxide thin films is a key application of Fe(hfac)3 in materials science. These films are integral to the development of advanced magnetic storage media and various sensor technologies. Iron oxides such as magnetite (Fe3O4) and maghemite (γ-Fe2O3) are of particular interest for magnetic recording due to their favorable magnetic properties. sci-hub.se The use of MOCVD with precursors like iron β-diketonates allows for the fabrication of these magnetic thin films. ias.ac.in Furthermore, iron oxide thin films are widely investigated for their gas sensing capabilities, where they can detect various gases, including carbon monoxide and ethanol. nrct.go.thresearchgate.net
Research has demonstrated that the properties of iron oxide films can be tailored for specific applications. For instance, the application of an external magnetic field during the CVD process using an iron precursor has been shown to influence the resulting film's crystallinity and magnetic anisotropy, allowing for the selective formation of magnetite over other phases. nih.gov This control is crucial for producing materials with the desired magnetic characteristics for high-density data storage.
Control over Film Composition, Morphology, and Crystallographic Phase
A significant advantage of using Fe(hfac)3 and related precursors in CVD is the ability to exert precise control over the properties of the deposited iron oxide films. By adjusting the deposition parameters such as substrate temperature, pressure, and the composition of reactive gases, it is possible to dictate the film's final characteristics.
Studies have shown that the deposition temperature is a critical factor in determining the crystallographic phase of the iron oxide. For example, using a different iron precursor, γ-Fe2O3 was formed at a deposition temperature of 350°C, while α-Fe2O3 was obtained at temperatures between 400°C and 500°C. psu.edu The morphology of the films, including particle size and shape, can be influenced by the presence of additives or capping agents during the deposition process. For instance, hydrothermal-electrochemical deposition in the presence of certain ions has been shown to produce hematite (B75146) (α-Fe2O3) thin films with various structures, such as spherical and platelet-like particles, without the need for post-annealing. rsc.org This level of control is essential for tailoring the material properties to the specific requirements of an application, whether it be for magnetic recording, catalysis, or sensing.
The table below summarizes the effect of deposition temperature on the crystallographic phase and grain size of iron oxide films grown from a gas-phase deposition method.
| Sample | Deposition Temperature (°C) | Identified Phases | Average Grain Diameter (nm) |
| A | 350 | γ-Fe2O3, γ-FeOOH | 80-180 |
| B | 400 | α-Fe2O3 | Larger than A |
| C | 450 | α-Fe2O3 | up to 500 |
| D | 500 | α-Fe2O3 | Similar to C |
| Data derived from a study on iron oxide thin films grown by gas-phase deposition. psu.edu |
Applications in Microelectronics and Nanotechnology
The ability to produce high-quality, nanostructured iron oxide films using Fe(hfac)3 as a precursor opens up numerous possibilities in microelectronics and nanotechnology. Iron oxide nanoparticles and thin films are utilized in a variety of biomedical applications, including as contrast agents for magnetic resonance imaging (MRI) and in drug delivery systems. researchgate.net In the realm of microelectronics, the semiconducting properties of iron oxides are harnessed in the development of various devices. psu.edu
Nanotechnology, in particular, benefits from the precise control over material properties afforded by CVD. The fabrication of nanostructured materials, such as nanoparticles and nanowires, is a cornerstone of this field. semanticscholar.org Iron oxide nanoparticles, for instance, can be synthesized with controlled size and magnetic properties, making them suitable for a range of advanced applications. nih.gov
Catalysis in Advanced Organic Synthesis
While the use of Tris(hexafluoroacetylacetonato)iron(III) as a CVD precursor is well-established, its application as a catalyst in organic synthesis is an area of growing interest. Iron, being an abundant and non-toxic metal, presents an attractive alternative to the more expensive and toxic noble metal catalysts often used in organic chemistry. nih.gov
Role as a Catalyst in Oxidation Reactions
Iron complexes, particularly those with β-diketonate ligands, have been investigated for their catalytic activity in oxidation reactions. researchgate.net These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups. While much of the research has focused on the non-fluorinated analogue, Tris(acetylacetonato)iron(III) [Fe(acac)3], the principles can be extended to other iron complexes. semanticscholar.orgthieme-connect.de For example, Fe(acac)3 has been used in combination with oxidizing agents to functionalize benzylic and allylic positions in organic molecules. semanticscholar.org
A study on photodriven oxidation of alkanes using various iron(III) sources found that the choice of ligand significantly impacts catalytic activity. nsf.gov While this particular study did not report high activity for Fe(acac)3 compared to other iron salts, it highlights the importance of the ligand environment in tuning the catalytic properties of the iron center. nsf.gov
The table below presents results from a study on the iron-catalyzed Wacker-type oxidation of olefins to ketones, demonstrating the influence of the ligand on the reaction outcome.
| Catalyst | Substrate | Product | Yield (%) |
| tris(dibenzoylmethanato)iron(III) | Cinnamyl chloride | 2-Chloro-1-phenylethan-1-one | 35 |
| tris(benzoylacetonato)iron(III) | Cinnamyl chloride | 2-Chloro-1-phenylethan-1-one | 81 |
| Data from a study on the iron-catalyzed Wacker-type oxidation of olefins. rsc.org |
Application in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and iron catalysts have emerged as a cost-effective and environmentally benign option for these transformations. nih.govresearchgate.net The majority of research in this area has utilized Fe(acac)3 as the catalyst. researchgate.net These reactions often involve the coupling of Grignard reagents with organic halides. researchgate.net
Mechanistic studies, often employing computational methods, have been crucial in understanding the role of the iron catalyst in these complex reaction pathways. nih.gov These studies have largely focused on Fe(acac)3 and have helped to elucidate the nature of the active catalytic species and the various steps involved in the catalytic cycle. nih.gov While specific examples of Tris(hexafluoroacetylacetonato)iron(III) in cross-coupling reactions are not as prevalent in the literature, the foundational knowledge gained from studies of other iron β-diketonates provides a strong basis for future research into the catalytic potential of the fluorinated complex. nih.govwikipedia.org
The following table shows the results of an iron-catalyzed cross-coupling reaction between an aryl Grignard reagent and an alkyl halide, highlighting the effectiveness of an Fe(acac)3-based catalytic system.
| Aryl Grignard Reagent | Alkyl Halide | Catalyst System | Product Yield (%) |
| Phenylmagnesium bromide | 1-Bromooctane | Fe(acac)3 | 98 |
| 4-Methoxyphenylmagnesium bromide | 1-Bromooctane | Fe(acac)3 | 95 |
| 2-Thienylmagnesium bromide | 1-Bromooctane | Fe(acac)3 | 92 |
| Data derived from a study on iron-catalyzed Grignard cross-coupling. researchgate.net |
Function as a Lewis Acid in Synthetic Transformations
Transition metal complexes are often employed as catalysts in organic synthesis due to the availability of empty d-orbitals, which allows them to function as Lewis acids. sci-hub.se A Lewis acid is a chemical species that can accept an electron pair from a Lewis base, thereby activating a substrate towards nucleophilic attack, cycloaddition, or other transformations. researchgate.net Iron(III) complexes, including tris(acetylacetonato)iron(III) [Fe(acac)₃], are recognized for their catalytic activity in a range of reactions, from cross-couplings to radical transformations. nih.govthieme-connect.dethieme-connect.de
The Lewis acidity of the iron center in Tris(hexafluoroacetylacetonato)iron(III), often abbreviated as Fe(hfac)₃, is significantly enhanced compared to its non-fluorinated counterpart, Fe(acac)₃. The hexafluoroacetylacetonate (hfac) ligand contains two trifluoromethyl (-CF₃) groups, which are strongly electron-withdrawing. This inductive effect pulls electron density away from the iron(III) center, making it more electron-deficient and thus a more powerful electron-pair acceptor (i.e., a stronger Lewis acid).
This enhanced acidity allows Fe(hfac)₃ to catalyze a variety of synthetic transformations, including Diels-Alder reactions, which are crucial for the formation of six-membered rings. nih.govrsc.org In a typical Lewis acid-catalyzed Diels-Alder reaction, the catalyst coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. nih.gov While specific catalytic data for Fe(hfac)₃ in many reactions is still an area of active research, its non-fluorinated analog, Fe(acac)₃, has been successfully used to catalyze the coupling of acyl chlorides with Grignard reagents to produce ketones with minimal side products. thieme-connect.de Given its superior Lewis acidity, Fe(hfac)₃ holds the potential for even greater efficiency and broader application in such synthetic methodologies.
Emerging Applications
Beyond established catalytic roles, Fe(hfac)₃ is being explored for its potential in several emerging high-technology fields, primarily driven by its electrochemical and thermal properties.
Utilization as Redox Mediators in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a sensitizer (B1316253) dye adsorbed onto a semiconductor, typically titanium dioxide (TiO₂), and a redox mediator to shuttle electrons and regenerate the dye. nih.govnih.gov The standard redox mediator is the iodide/triiodide (I⁻/I₃⁻) couple, but its redox potential limits the maximum open-circuit voltage (V_oc) of the cell and its corrosive nature poses long-term stability challenges. researchgate.netnih.gov
Transition metal complexes, including those of iron, are being investigated as promising alternative redox mediators. nih.govmdpi.com The Fe(III)/Fe(II) redox couple in complexes like Fe(acac)₃ has shown potential in p-type DSSCs. researchgate.net In these devices, the oxidized dye is regenerated by the Fe(II) species, which is in turn regenerated at the counter electrode. The performance of a p-type DSSC using the tris(acetylacetonato)iron(III)/(II) couple has been documented, achieving a notable power conversion efficiency (PCE) of 2.51%. researchgate.netmdpi.com
The performance of these iron-based mediators is highly dependent on the ligands. The electron-withdrawing nature of the hexafluoroacetylacetonate ligands in Fe(hfac)₃ makes the reduction of Fe(III) to Fe(II) occur at a more positive potential compared to Fe(acac)₃. This tunability is crucial for matching the redox potential of the mediator with that of the sensitizer dye to optimize cell voltage and regeneration kinetics. While specific performance data for Fe(hfac)₃ in DSSCs is emerging, the success of its acetylacetonate analog highlights its strong potential in this application.
Table 1: Photovoltaic Performance of a p-Type DSSC Using the [Fe(acac)₃]⁰/⁻ Redox Couple This table presents data for the closely related analogue, Tris(acetylacetonato)iron(III), as a representative example of an iron β-diketonate redox mediator.
| Sensitizer Dye | Semiconductor | Redox Couple | V_oc (mV) | J_sc (mA cm⁻²) | Fill Factor (FF) | PCE (%) |
| PMI-6T-TPA | NiO | [Fe(acac)₃]⁰/⁻ | 645 | 7.65 | 0.51 | 2.51 |
| Data sourced from Perera et al., 2015. researchgate.netmdpi.com |
Potential in Energy Storage Systems (e.g., Batteries)
The development of efficient and cost-effective energy storage systems is critical for grid-scale applications and portable electronics. Redox flow batteries (RFBs) are a promising technology where energy is stored in liquid electrolytes containing dissolved electroactive species. Research has demonstrated the use of iron complexes in these systems.
Specifically, the non-fluorinated analog, Fe(acac)₃, has been successfully employed as an anolyte (the negative electrolyte) in non-aqueous redox flow batteries (NARFBs). nih.govrazi.ac.ir In these systems, the Fe(acac)₃ complex undergoes a reversible one-electron reduction to [Fe(acac)₃]⁻ during charging and is oxidized back to Fe(acac)₃ during discharge. An all-iron NARFB using Fe(acac)₃ as the anolyte and a ferrocene-based catholyte achieved a high energy efficiency of 83.4% over 100 cycles. nih.gov
Table 2: Performance of a Non-Aqueous Redox Flow Battery with an Iron Acetylacetonate Anolyte This table shows performance data for a non-aqueous RFB using the closely related Tris(acetylacetonato)iron(III) as the anolyte material.
| Anolyte | Catholyte | Open Circuit Voltage (V) | Current Density (mA cm⁻²) | Coulombic Efficiency (%) | Energy Efficiency (%) | Cycle Life |
| Fe(acac)₃ | Fc1N112-TFSI | 1.34 | 10 | 98.7 | 83.4 | 100 cycles |
| Data sourced from Zhen et al., 2020. nih.gov |
Precursor for Iron Nanoparticle Synthesis
Tris(hexafluoroacetylacetonato)iron(III) is an excellent precursor for the fabrication of iron-containing nanomaterials, such as iron oxide thin films and nanoparticles. researchgate.net Its volatility and clean decomposition characteristics make it particularly suitable for gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net In an MOCVD process, the Fe(hfac)₃ precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form a thin film of iron oxide.
The properties of the resulting material, such as its crystalline phase (e.g., magnetite, Fe₃O₄, or hematite, α-Fe₂O₃) and morphology, can be precisely controlled by adjusting deposition parameters like substrate temperature and the composition of the reactive gas atmosphere (e.g., oxygen flow rate). sci-hub.se For instance, studies using structurally similar iron β-diketonate precursors have shown that lower temperatures and oxygen flow rates tend to produce magnetite (Fe₃O₄), while higher temperatures and oxygen levels favor the formation of hematite (α-Fe₂O₃). sci-hub.se These iron oxide nanomaterials have widespread applications in magnetic storage, gas sensing, and catalysis. sci-hub.semdpi.com The thermal decomposition of Fe(hfac)₃ in solution is also a common method for synthesizing colloidal iron oxide nanoparticles with controlled size and magnetic properties. ornl.gov
Table 3: MOCVD Parameters for Iron Oxide Film Deposition Using a Related Iron β-diketonate Precursor This table illustrates typical deposition conditions and outcomes using tris(t-butyl-3-oxo-butanoato)iron(III), a precursor structurally related to Fe(hfac)₃.
| Precursor | Substrate Temperature (°C) | Oxygen Flow Rate (sccm) | Resulting Primary Phase |
| Tris(t-butyl-3-oxo-butanoato)iron(III) | 550 | 50 | Fe₃O₄ (Magnetite) |
| Tris(t-butyl-3-oxo-butanoato)iron(III) | 600 | 50 | Fe₃O₄ + α-Fe₂O₃ |
| Tris(t-butyl-3-oxo-butanoato)iron(III) | 600 | 100 | Fe₃O₄ + α-Fe₂O₃ |
| Tris(t-butyl-3-oxo-butanoato)iron(III) | 600 | 200 | α-Fe₂O₃ (Hematite) + Fe₃O₄ |
| Data adapted from Shalini et al., 2002. sci-hub.se |
Theoretical and Computational Investigations of Tris Hexafluoroacetylacetonato Iron Iii
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study transition metal complexes, including Fe(hfac)₃ and its analogues, to predict and rationalize their chemical and physical properties.
DFT and its time-dependent extension (TD-DFT) are instrumental in interpreting the spectroscopic properties of tris(β-diketonato)iron(III) complexes. mdpi.com For instance, the electronic absorption spectra of these complexes can be computed to understand the nature of their electronic transitions. mdpi.com DFT calculations have shown that the absorbance maxima in the UV-Vis spectra of tris(β-diketonato)iron(III) complexes are primarily due to ligand-to-metal charge transfer (LMCT) bands. mdpi.com The calculated electronic excitation energies generally show good agreement with experimental measurements. researchgate.net
Spectroelectrochemical (SEC) studies, which combine electrochemistry with spectroscopy, can be rationalized using DFT. mdpi.com These studies monitor the changes in the UV-Vis absorption spectra of the complex as its oxidation state is altered electrochemically. mdpi.com For example, upon reduction of an iron(III) β-diketonate complex, the characteristic absorption bands of the Fe(III) species disappear, and new bands corresponding to the Fe(II) species emerge. mdpi.com
| Property | Computational Method | Key Findings |
| UV-Vis Absorption | TD-DFT | Absorption maxima are mainly LMCT bands. mdpi.com |
| Spectroelectrochemistry | DFT | Rationalizes spectral changes upon redox transformation. mdpi.com |
DFT calculations are crucial for understanding the electronic structure and spin states of iron(III) complexes. For tris(β-diketonato)iron(III) complexes, DFT studies, in agreement with experimental data, indicate a high-spin state for the iron(III) center (S = 5/2). mdpi.com The d⁵ electronic configuration of the high-spin Fe³⁺ ion in an octahedral environment presents a fundamental case for ligand field theory, characterized by an orbitally non-degenerate ground state. mdpi.com
The nature of the metal-ligand bonding in these complexes is predominantly ionic, which simplifies the computational treatment. researchgate.net DFT methods have been shown to be suitable for predicting both the geometries and spin states of iron(III) complexes with distorted octahedral geometries. researchgate.net Computational studies have demonstrated that for such complexes, the high-spin state is energetically more favorable than the low-spin state. researchgate.net
Tris-chelated mononuclear complexes like Fe(hfac)₃ can exist as facial (fac) and meridional (mer) isomers. DFT calculations can be employed to determine the relative stabilities of these isomers by calculating their electronic energies, zero-point-corrected electronic energies, and free energies. mdpi.com The energy difference between the fac and mer isomers provides insight into the energy landscape of the complex. mdpi.com
Furthermore, Fe(hfac)₃ has been found to crystallize in two polymorphic modifications: a low-temperature monoclinic form (P2₁/n) and a high-temperature trigonal form (P-3). nih.gov The low-temperature polymorph transforms into the high-temperature form upon sublimation at 44 °C. nih.gov While not a direct output of standard DFT calculations on single molecules, understanding the forces driving such phase transformations can be aided by computational solid-state physics methods that often incorporate DFT.
| Isomer/Polymorph | Key Characteristics |
| Facial (fac) Isomer | One of the possible geometric isomers of an octahedral complex. |
| Meridional (mer) Isomer | The other possible geometric isomer of an octahedral complex. |
| Low-Temperature Polymorph | Monoclinic, space group P2₁/n. nih.gov |
| High-Temperature Polymorph | Trigonal, space group P-3. nih.gov |
The electrochemical behavior of tris(β-diketonato)iron(III) complexes, including their reduction potentials, can be modeled using DFT. researchgate.net These complexes typically undergo a single one-electron, iron-centered, reversible reduction from Fe(III) to Fe(II). mdpi.comresearchgate.net DFT calculations can accurately predict these reduction potentials, which are influenced by the electron-donating or electron-withdrawing nature of the substituents on the β-diketonato ligands. mdpi.comresearchgate.net For example, the presence of electron-withdrawing groups like trifluoromethyl (CF₃) in the hexafluoroacetylacetonato ligand makes the reduction potential of Fe(hfac)₃ more positive compared to complexes with electron-donating groups. mdpi.com
The modeling of electrochemical behavior is essential for applications such as the use of these complexes as redox mediators in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov
Advanced Quantum Chemical Calculations (e.g., CASSCF, CASPT2/NEVPT2) for Magnetic Properties
While DFT is a workhorse for many applications, more advanced quantum chemical methods are often required for a highly accurate description of magnetic properties, such as magnetic anisotropy and exchange coupling in polynuclear systems. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory corrections (CASPT2/NEVPT2) can provide a more rigorous treatment of electron correlation effects, which are critical for understanding the magnetic behavior of transition metal complexes. These sophisticated quantum chemical calculations are particularly important in the study of single-molecule magnets. wiley-vch.de
Computational Approaches for Structure Elucidation from Spectroscopic Data
Computational methods are also used in conjunction with experimental spectroscopic data to elucidate the molecular structure of complexes. For instance, the molecular structure of tris(acetylacetonato)iron(III), a close analog of Fe(hfac)₃, was determined by combining gas-phase electron diffraction with mass spectrometry, supported by DFT calculations. mdpi.comresearchgate.net The excellent agreement between the experimental and theoretical electron scattering intensity curves for a high-spin configuration with D₃ molecular symmetry confirmed the structure. mdpi.comresearchgate.net Similarly, vibrational frequencies calculated by DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
Mechanistic Studies of Catalytic Pathways and Reactivity
However, general principles from computational studies on related iron catalysts can provide a framework for understanding the potential reactivity of Fe(hfac)3. The strong electron-withdrawing nature of the trifluoromethyl groups in the hexafluoroacetylacetonato ligand significantly influences the electronic properties of the iron center. This is expected to enhance its Lewis acidity and alter its redox potential compared to Fe(acac)3, which in turn would affect its catalytic behavior.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the mechanisms of iron-catalyzed reactions. Such studies on analogous iron complexes have revealed the complexity of their catalytic cycles, which can involve multiple spin states and oxidation states of iron. For instance, in C-C coupling reactions, mechanistic proposals often involve Fe(I), Fe(II), and Fe(III) species, with the reaction pathway being highly dependent on the nature of the substrates and the ligand environment.
A study on a series of tris(β-diketonato)iron(III) complexes, including those with trifluoromethyl groups, used DFT to investigate their electronic properties. The findings indicated that the presence of CF3 groups makes the reduction of the iron(III) center more favorable. This suggests that in a catalytic cycle, Fe(hfac)3 might be more readily reduced to a more reactive lower oxidation state.
While specific data tables for the catalytic pathways of Fe(hfac)3 are not available, the following table illustrates the type of data that would be generated from a computational study of a hypothetical catalytic reaction, such as a cross-coupling reaction. This is a representative example and does not reflect actual experimental or calculated data for Fe(hfac)3.
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Catalytic Cycle Involving Tris(hexafluoroacetylacetonato)iron(III)
| Step | Reaction | ΔG (kcal/mol) |
| 1 | Pre-catalyst Activation | -5.2 |
| 2 | Oxidative Addition | +15.8 |
| 3 | Transmetalation | -20.1 |
| 4 | Reductive Elimination | -35.6 |
| 5 | Catalyst Regeneration | +2.5 |
Further theoretical investigations are necessary to map out the specific mechanistic details of catalysis by tris(hexafluoroacetylacetonato)iron(III). Future computational studies would likely focus on:
Lewis Acid Catalysis: Modeling the coordination of substrates to the iron center and the subsequent activation towards nucleophilic attack.
Redox-Mediated Catalysis: Investigating the energetics of different iron oxidation states (e.g., Fe(III)/Fe(II), Fe(II)/Fe(I)) within a proposed catalytic cycle for reactions like cross-coupling or C-H functionalization.
Spin State Energetics: Determining the relative energies of different spin states (e.g., high-spin vs. low-spin) for key intermediates and transition states, as these can have a profound impact on reactivity.
Such studies would be invaluable for understanding the unique reactivity of this fluorinated iron complex and for the rational design of new catalytic applications.
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Ligand Architectures for Tunable Properties
The properties of the iron center in [Fe(hfac)₃] are intrinsically linked to the electronic and steric nature of its hexafluoroacetylacetonato ligands. A significant avenue for future research lies in the strategic modification and replacement of these ligands to fine-tune the complex's characteristics for specific applications.
Research into tris(β-diketonato)iron(III) complexes has shown that modifying the substituent groups on the β-diketonato ligand can alter the electronic structure and, consequently, the spectroscopic and electrochemical properties of the complex. mdpi.com For instance, introducing more aromatic substituent groups can cause a redshift in the UV-Vis absorbance maxima, while adding electron-withdrawing groups like CF₃ can make the reduction potential more positive. mdpi.com
Future work will likely focus on several key areas:
Heteroleptic Complexes: The synthesis of heteroleptic complexes, where one or more of the hfac ligands are replaced by different ones, offers a pathway to new functionalities. For example, introducing ligands like 2,2′-bipyridine can lead to complexes with interesting magnetic properties, such as spin-crossover behavior. mdpi.com
Functionalized β-Diketones: The development of novel fluorinated 1,3-diketones with additional functional groups is a promising, yet underexplored, area. mdpi.com These functional groups could act as anchoring points for grafting the complex onto surfaces or integrating it into larger polymeric or supramolecular structures.
Pincer and Schiff-Base Ligands: While distinct from β-diketonates, research on other iron complexes demonstrates the power of pincer ligands and Schiff-base derivatives in creating highly stable and catalytically active centers. researchgate.netmdpi.com Exploring hybrid ligands that combine the features of β-diketonates with these other chelating motifs could yield iron complexes with unprecedented stability and reactivity.
Heterometallic Architectures: The hfac ligand is well-suited for bridging different metal ions. mdpi.com Designing heterometallic systems, such as discrete 3d-4f metal complexes, could lead to materials with unique magnetic and luminescent properties, combining the attributes of both metal centers within a single molecule. mdpi.com
Table 1: Examples of Ligand Architectures and Their Influence on Iron Complex Properties
| Ligand Modification Strategy | Example Ligand Type | Potential Tunable Properties | Relevant Application Area |
|---|---|---|---|
| Substitution on β-diketonate backbone | Thienyl-substituted β-diketonates | Redox potential, UV-Vis absorption mdpi.com | Dye-sensitized solar cells, Photocatalysis mdpi.com |
| Creation of Heteroleptic Complexes | β-diketonates + 2,2′-bipyridine | Magnetic state (Spin-Crossover) mdpi.com | Molecular Switches, Sensors mdpi.com |
| Introduction of Pincer Frameworks | NNN or PCP Pincer Ligands | Thermal and moisture stability, Catalytic activity researchgate.net | Homogeneous Catalysis, Anticancer agents researchgate.net |
| Formation of Heterometallic Complexes | Bridging β-diketonates | Luminescence, Magnetic coupling mdpi.com | Multifunctional Materials, Molecular Magnets mdpi.com |
| Incorporation of Fluorescent Moieties | Carbazole-modified Schiff bases | Optical and thermal properties mdpi.com | Photochemical Devices, Sensors mdpi.com |
Integration into Multifunctional Hybrid Materials
The solubility and volatility of [Fe(hfac)₃] make it an excellent precursor for incorporation into a variety of host matrices, leading to the creation of multifunctional hybrid materials with synergistic properties.
Metal-Organic Framework (MOF) Composites: A promising research direction is the modification of MOFs with iron complexes. For example, a cost-effective photocatalyst was developed by modifying NH₂-UiO-66 with tris(acetylacetonato)iron(III). researchgate.net This integration improved the visible light absorption and charge separation efficiency of the MOF, demonstrating a strategy that could be readily adapted for [Fe(hfac)₃] to create advanced photocatalytic systems. researchgate.net
Perfluorocarbon (PFC) Nanoemulsions for Imaging: The high fluorine content of [Fe(hfac)₃] makes it highly soluble in perfluorocarbon oils. This property has been exploited to create PFC nanoemulsions for use as highly sensitive fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) contrast agents. nih.gov The paramagnetic iron(III) center significantly reduces the ¹⁹F longitudinal relaxation time (T₁), which speeds up data acquisition and enhances image sensitivity. nih.gov Future work could focus on tailoring these nanoemulsions for targeted delivery in diagnosing inflammatory diseases. nih.gov
Polymer-Based Hybrid Membranes: Iron complexes have been used as fillers in polymer membranes for applications like pervaporation. scite.ai Integrating [Fe(hfac)₃] into polymer matrices, such as those made of poly(vinyl alcohol), could lead to membranes with enhanced separation efficiency for specific solvents or gases, driven by favorable chemical interactions between the complex and the permeating molecules.
Table 2: Hybrid Materials Incorporating Iron(III) β-Diketonate Complexes
| Host Matrix | Iron Complex | Resulting Functionality | Potential Application |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Fe(acac)₃ in NH₂-UiO-66 | Enhanced visible light absorption, Improved charge separation researchgate.net | Photocatalysis, Water remediation researchgate.netsemanticscholar.org |
| Perfluorocarbon (PFC) Nanoemulsion | Highly fluorinated Fe(III) tris(β-diketonate) | Reduced ¹⁹F T₁ relaxation time, Increased MRI sensitivity nih.gov | ¹⁹F Magnetic Resonance Imaging (MRI) nih.gov |
| Polymer Membrane | Tris(acetylacetonato)iron(III) | Micropore formatting, Enhanced separation scite.ai | Pervaporation, Gas separation scite.ai |
Advanced In-Situ Characterization of Dynamic Processes
Understanding the behavior of [Fe(hfac)₃] during chemical reactions or physical transformations requires advanced characterization techniques that can capture dynamic processes in real-time.
Future research will increasingly rely on in-situ methods to gain mechanistic insights. Spectroelectrochemistry (SEC) is a powerful tool that combines electrochemistry with spectroscopy to monitor changes in the electronic structure of a complex as its oxidation state is changed. mdpi.com This technique can be applied to [Fe(hfac)₃] to directly observe the Fe(III)/Fe(II) redox transformation and understand how it affects the material's absorption spectrum, which is crucial for applications in redox flow batteries or electrocatalysis. mdpi.com
Furthermore, molecular dynamics (MD) simulations are becoming an indispensable tool for studying the dynamics of both the primary and secondary coordination spheres of metal complexes. chemrxiv.org For [Fe(hfac)₃], MD simulations could model the ligand exchange processes, the interaction with solvent molecules, and the conformational changes that occur during a reaction, providing a level of detail that is often inaccessible through experimentation alone. chemrxiv.org Coupling these computational insights with real-time experimental observations, such as those from in-situ transmission electron microscopy (TEM) during materials synthesis, could provide a comprehensive understanding of its dynamic behavior. typepad.com
Computational Design and High-Throughput Screening for New Applications
The rational design of new materials based on [Fe(hfac)₃] can be dramatically accelerated by computational methods. Density Functional Theory (DFT) has already proven effective in studying the spectroscopic and electrochemical properties of tris(β-diketonato)iron(III) complexes, helping to identify candidates for applications like dye-sensitized solar cells. mdpi.comnih.gov DFT calculations can elucidate the nature of electronic transitions (e.g., ligand-to-metal charge transfer) and predict redox potentials, guiding synthetic efforts toward complexes with desired electronic properties. mdpi.com
Looking forward, high-throughput computational screening represents a paradigm shift in materials discovery. rsc.org This approach involves computationally evaluating large libraries of hypothetical molecules for specific properties. By creating virtual libraries of [Fe(hfac)₃] derivatives with various ligand modifications, researchers can rapidly screen for promising candidates for applications in catalysis, gas storage, or electronics before committing to laboratory synthesis. rsc.orgnih.gov This data-driven approach, which can be used to predict properties from formation energies to charge transition levels, minimizes trial-and-error experimentation and provides a strategic path to discovering novel, high-performing materials. nih.govresearcher.life
Role in Emerging Fields of Quantum Information Science
One of the most exciting future directions for [Fe(hfac)₃] is its potential role in quantum information science (QIS). The field of QIS seeks to harness the principles of quantum mechanics, such as superposition and entanglement, for computation and information processing. rsc.org Molecular systems with well-defined spin states are considered promising candidates for quantum bits, or "qubits," the fundamental unit of quantum information.
Tris(hexafluoroacetylacetonato)iron(III) is a paramagnetic complex, typically existing in a high-spin state (S = 5/2) due to its five unpaired d-electrons. researchgate.net This inherent magnetic moment makes it a potential molecular spin qubit. The key challenges in this area, and thus the focus of future research, will be:
Engineering Long Coherence Times: A primary requirement for a viable qubit is a long coherence time—the duration for which it can maintain its quantum state. Research will focus on chemically modifying the complex and its environment to minimize interactions that cause decoherence.
Controllable Spin State: Developing methods to precisely initialize, manipulate, and read out the spin state of the iron center using external stimuli, such as microwave pulses, is essential.
Molecular-Level Entanglement: A critical goal is to create systems where the spin states of two or more [Fe(hfac)₃] molecules can be entangled, a necessary step for building quantum logic gates. This could be pursued by synthesizing dimers or larger arrays where the iron centers are linked by carefully chosen bridging ligands.
The synergy between quantum chemistry and quantum information theory will be crucial for translating the properties of molecular complexes like [Fe(hfac)₃] into functional quantum devices. rsc.org
Q & A
Q. How can researchers mitigate conflicting data on the catalytic activity of tris(hexafluoroacetylacetonato)iron(III) in cross-coupling reactions?
- Methodological Answer : Discrepancies arise from trace moisture or oxygen contamination. Rigorous drying of solvents (MgSO₄) and substrates (molecular sieves), combined with Schlenk-line techniques, improves reproducibility. Control experiments with radical scavengers (e.g., BHT) clarify operative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
